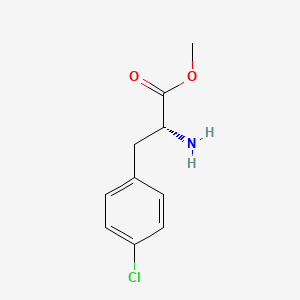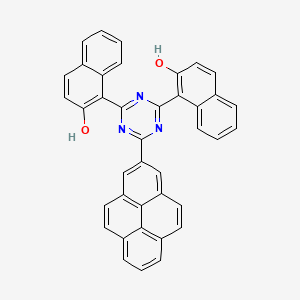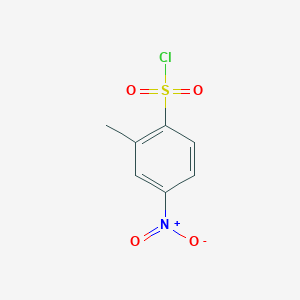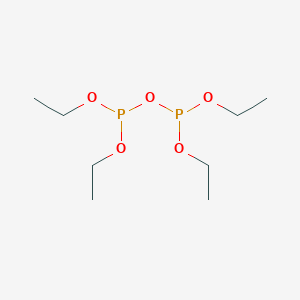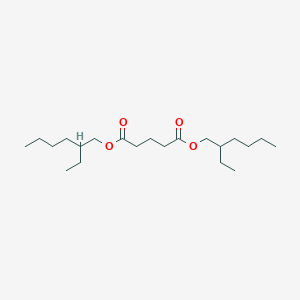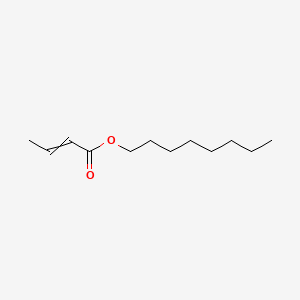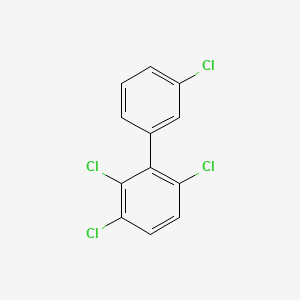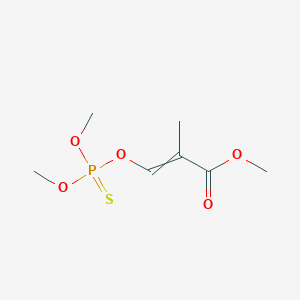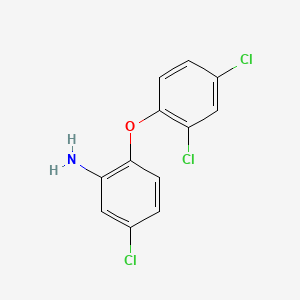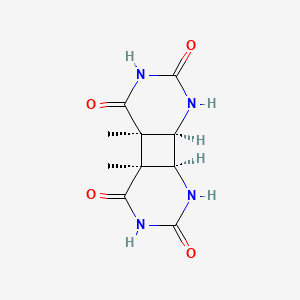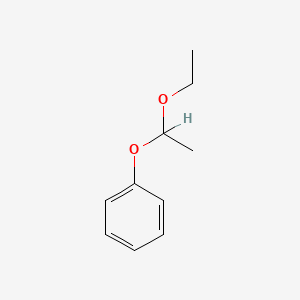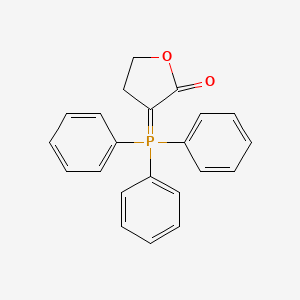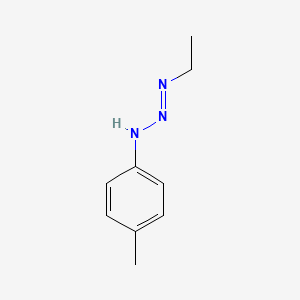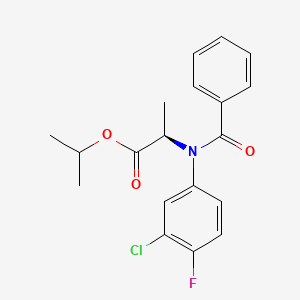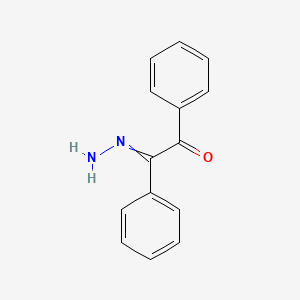
2-Hydrazinylidene-1,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Hydrazinylidene-1,2-diphenylethanone” is a chemical compound with the molecular formula C14H12N2O . It is also known by other names such as Benzilmonohydrazone and Benzilhydrazon . The compound appears as an off-white or light yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of “this compound” has been investigated using X-ray crystallography . A global glide disorder was discovered during an X-ray investigation of the crystal structure at room temperature . This disorder seems to be connected with the need for stabilization of the somewhat rigid but mobile and unstable molecular structure .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 224.26 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of three . Its exact mass and monoisotopic mass are 224.094963011 g/mol . The topological polar surface area is 55.4 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-Hydrazinylidene-1,2-diphenylethanone is a key intermediate in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis and cyclization of 4-oxo-2-enoic acids derivatives, demonstrating the compound's versatility in forming diverse chemical structures with potential applications in material science and drug discovery (Komarova et al., 2010).
Biological Activity
Research has explored the biological activities of derivatives of this compound, including their analgesic and antibacterial properties. These studies have identified compounds with activities comparable to or exceeding those of reference drugs, highlighting the potential of this compound derivatives in developing new therapeutic agents (Bykov et al., 2018).
Material Science
In the realm of materials science, derivatives of this compound have been used to synthesize novel polyurethanes with specific acoustic properties and solubility parameters. These materials, characterized by their semicrystalline and amorphous structures, have potential applications in various industrial and technological fields (Raghu et al., 2007).
Catalysis
The compound's derivatives have also found use in catalysis, as demonstrated by their application in asymmetric transfer hydrogenation of aromatic ketones. This illustrates the compound's contribution to the development of efficient and selective catalytic processes in synthetic organic chemistry (Gao et al., 1996).
Molecular Design and Device Applications
Furthermore, this compound is a building block in molecular design, contributing to the development of new heterocyclic systems with antiviral activity and other pharmaceutical interests. Its versatility facilitates the creation of novel compounds with potential applications ranging from medicinal chemistry to nanotechnology (Hashem et al., 2007).
Wirkmechanismus
Target of Action
It has been synthesized and studied for its potential inhibitory effects on sars-cov-2 .
Mode of Action
It’s known that the compound exhibits azo-hydrazone tautomeric equilibria. More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that the compound is involved in the synthesis of benzoin , which is an important chemical intermediate used in various applications.
Pharmacokinetics
An in silico assessment suggests that the molecule obeys lipinski’s rule, indicating good oral bioavailability
Result of Action
It has been synthesized and studied for its potential inhibitory effects on sars-cov-2 . More research is needed to fully understand the results of its action.
Action Environment
It’s known that the compound exhibits azo-hydrazone tautomeric equilibria, which could potentially be influenced by environmental factors such as pH and temperature.
Biochemische Analyse
Biochemical Properties
It is known that Schiff bases, such as 2-Hydrazinylidene-1,2-diphenylethanone, can interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the Schiff base and the biomolecules it interacts with.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydrazinylidene-1,2-diphenylethanone involves the condensation of hydrazine hydrate with 1,2-diphenylethanone in the presence of an acid catalyst.", "Starting Materials": [ "Hydrazine hydrate", "1,2-diphenylethanone", "Acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 1,2-diphenylethanone to a round-bottom flask", "Add hydrazine hydrate to the flask and stir the mixture", "Add a few drops of acid catalyst to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the solid product", "Wash the product with cold water and dry it in a vacuum oven", "Recrystallize the product from a suitable solvent to obtain pure 2-Hydrazinylidene-1,2-diphenylethanone" ] } | |
CAS-Nummer |
5344-88-7 |
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
(2Z)-2-hydrazinylidene-1,2-diphenylethanone |
InChI |
InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13- |
InChI-Schlüssel |
CDQPGWNBSOSEMZ-SSZFMOIBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/N)/C(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |
Physikalische Beschreibung |
Off-white or light yellow crystalline powder; [Alfa Aesar MSDS] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


